3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran
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Overview
Description
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2. This compound is characterized by the presence of a bromine atom, a p-tolyl group, and a tetrahydrofuran ring. It is a clear, colorless liquid with a molecular weight of 285.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran typically involves the reaction of p-tolyl ethylene oxide with tetrahydrofuran in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethylene oxide moiety. Common brominating agents used in this synthesis include N-bromosuccinimide (NBS) and bromine (Br2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
Scientific Research Applications
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine atom and the p-tolyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodo-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
3-(2-Fluoro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biological research.
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-[2-bromo-1-(4-methylphenyl)ethoxy]oxolane |
InChI |
InChI=1S/C13H17BrO2/c1-10-2-4-11(5-3-10)13(8-14)16-12-6-7-15-9-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
CZIXBVCVVYXATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)OC2CCOC2 |
Origin of Product |
United States |
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